7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one
Overview
Description
7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of compounds with a benzopyrone structure. This particular compound is characterized by the presence of methoxy groups at positions 7 and 4 on the chromenone and phenyl rings, respectively. It is known for its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
Chromanone derivatives, which include this compound, are known to interact with various biological targets due to their versatile structure .
Mode of Action
It’s worth noting that chromanone derivatives have been reported to exhibit diverse biological activities, suggesting a complex interaction with multiple targets .
Biochemical Pathways
Chromanone derivatives have been associated with various biological activities, implying that they may influence multiple biochemical pathways .
Result of Action
Chromanone derivatives have been reported to exhibit diverse biological activities, suggesting that they may have multiple molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound has been shown to bind to proteins such as albumin, affecting its distribution and bioavailability in the body .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and oxidative stress . For instance, this compound can modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammatory responses . Furthermore, this compound can affect gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism and stress responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes . These interactions can result in changes in cellular processes such as apoptosis, proliferation, and differentiation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or extreme pH . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained anti-inflammatory and antioxidant effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to exert beneficial effects such as reducing inflammation and oxidative stress . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. It is metabolized by cytochrome P450 enzymes into various metabolites, which can then be further processed by phase II enzymes such as glucuronosyltransferases and sulfotransferases . These metabolic pathways play a crucial role in determining the compound’s bioavailability, efficacy, and toxicity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. For example, it can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a role in its cellular uptake and efflux . Additionally, binding to plasma proteins such as albumin can affect its distribution and accumulation in different tissues .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound has been found to localize in specific cellular compartments such as the cytoplasm and the nucleus . Targeting signals and post-translational modifications may direct it to these compartments, where it can interact with specific biomolecules and exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one typically involves the condensation of 4-methoxyacetophenone with salicylaldehyde in the presence of a base, followed by cyclization. One common method involves dissolving 4-methoxyacetophenone and salicylaldehyde in ethanol, adding a base such as potassium hydroxide, and stirring the mixture at room temperature for several hours. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Various substituted chromenone derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory and antioxidant agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Comparison with Similar Compounds
Similar Compounds
- 6-hydroxy-7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one
- 7-hydroxy-6-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one
- 7-methoxy-3-phenyl-4H-chromen-4-one
Uniqueness
7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at positions 7 and 4 enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
7-methoxy-3-(4-methoxyphenyl)chromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-13-6-3-11(4-7-13)15-9-12-5-8-14(20-2)10-16(12)21-17(15)18/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTZDSVIFBIENN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OC)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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